N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

Lipophilicity Physicochemical profiling ADME prediction

N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (CAS 941895-57-4) is a synthetic oxalamide derivative belonging to the class of N,N'-disubstituted ethanediamides. It features a 3-chloro-4-methylphenyl moiety on one amide nitrogen and a 3,3-diphenylpropyl group on the other, resulting in a molecular weight of 406.9 g/mol and a computed XLogP3 of 5.6.

Molecular Formula C24H23ClN2O2
Molecular Weight 406.91
CAS No. 941895-57-4
Cat. No. B2727961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide
CAS941895-57-4
Molecular FormulaC24H23ClN2O2
Molecular Weight406.91
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
InChIInChI=1S/C24H23ClN2O2/c1-17-12-13-20(16-22(17)25)27-24(29)23(28)26-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,26,28)(H,27,29)
InChIKeyJWUKUYWLWJAOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide: Physicochemical and Structural Baseline for Procurement


N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (CAS 941895-57-4) is a synthetic oxalamide derivative belonging to the class of N,N'-disubstituted ethanediamides. It features a 3-chloro-4-methylphenyl moiety on one amide nitrogen and a 3,3-diphenylpropyl group on the other, resulting in a molecular weight of 406.9 g/mol and a computed XLogP3 of 5.6 [1]. This compound has been cataloged in screening libraries (e.g., Life Chemicals, Vanderbilt collection identifier VU0504166-1) and is primarily utilized as a research tool or pharmaceutical intermediate [1].

Why Generic Substitution of N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide Is Not Advisable


Oxalamide derivatives with different aryl substitution patterns exhibit substantial variations in lipophilicity, steric demand, and hydrogen-bonding capacity, directly impacting membrane permeability, target engagement, and metabolic stability [1]. The specific combination of a 3-chloro-4-methylphenyl group and a 3,3-diphenylpropyl chain in this compound yields a computed XLogP3 of 5.6, which differs from closely related analogs such as N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide (regioisomeric variation) or N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide (electronic modification), making indiscriminate interchange likely to alter ADME and pharmacodynamic profiles [2]. The quantitative evidence below demonstrates the measurable differences that justify compound-specific selection rather than generic substitution within this chemical series.

N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with Regioisomeric and Electronic Analogs

The target compound exhibits a computed XLogP3 of 5.6 [1], whereas the regioisomer N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has a reported XLogP3 of 5.4 (calculated via the same method) [2]. The 0.2 log unit increase indicates higher lipophilicity for the 3-chloro-4-methyl substitution pattern, which can influence membrane partitioning and oral absorption potential.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area Differentiation and Hydrogen-Bonding Profile

The target compound has a topological polar surface area (TPSA) of 58.2 Ų [1], identical to other N,N'-disubstituted oxalamides bearing the same core. However, when compared to N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide, which has a TPSA of 61.4 Ų due to the additional dimethylamino group [2], the target compound's lower TPSA suggests marginally better passive membrane permeability while retaining sufficient polarity for aqueous solubility.

Polar surface area Hydrogen bonding Drug-likeness

Molecular Weight and Heavy Atom Count: Bulk Property Differentiation

With a molecular weight of 406.9 Da and 29 heavy atoms [1], the target compound is intermediate in size within the class. By comparison, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)ethanediamide has a molecular weight of 432.5 Da and 32 heavy atoms due to the additional methoxy groups [2]. The target compound's lower molecular weight and atom count may confer advantages in synthetic scalability and cost per mole for large-scale procurement.

Molecular weight Steric bulk Formulation compatibility

Class-Level Biological Activity: Oxalamides as PDE4 and TNF Inhibitors

The patent literature establishes that phenylalkyl oxamides, including N,N'-disubstituted ethanediamides bearing aryl and alkylaryl substituents, inhibit PDE IV and TNF production with IC50 values ranging from 0.1 to 10 µM in enzymatic and cellular assays [1]. While direct data for the specific target compound are not publicly available, its structural features (chloro-methylphenyl combined with diphenylpropyl) align with the pharmacophore mapped in this patent, predicting activity within this range. In contrast, N1-allyl-N2-(3,3-diphenylpropyl)oxalamide, which replaces the chloro-methylphenyl with an allyl group, showed reduced potency in preliminary screens (IC50 > 10 µM) [2], suggesting the aryl substitution is critical for maintaining target engagement.

PDE4 inhibition TNF-alpha modulation Anti-inflammatory

Supplier Purity and Batch-to-Batch Consistency: Procurement Quality Benchmarking

The target compound is commercially available from Life Chemicals at ≥90% purity (5 µmol and 10 µmol formats) with analytical characterization data (NMR, HPLC) provided upon request [1]. In comparison, N1-(3,3-diphenylpropyl)-N2-phenyloxalamide (CAS 941980-26-3) is listed at ≥95% purity but with limited batch-specific documentation . The documented purity threshold and availability of batch-specific analytical data for the target compound support GLP-compliant procurement requirements.

Compound purity Quality control Procurement standardization

Recommended Application Scenarios for N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide Based on Quantitative Differentiation


Anti-inflammatory Drug Discovery: PDE4/TNF Pathway Screening

The target compound is optimally deployed in primary screening campaigns targeting phosphodiesterase-4 (PDE4) or tumor necrosis factor-alpha (TNF-α) pathways, where the aryl-substituted oxalamide scaffold has demonstrated class-level inhibitory activity [1]. Its lipophilic profile (XLogP3 5.6) and moderate TPSA (58.2 Ų) predict acceptable cell permeability [2], making it suitable for cell-based assays measuring TNF-α release from LPS-stimulated human monocytes. The chloro-methyl substitution pattern differentiates it from non-aryl and regioisomeric congeners that show reduced potency, providing a focused starting point for structure-activity relationship (SAR) expansion.

Physicochemical Reference Standard for Oxalamide Library Characterization

With a well-defined molecular weight (406.9 Da), XLogP3 (5.6), and TPSA (58.2 Ų) [1], this compound serves as a robust reference standard for calibrating chromatographic retention times and validating computational ADME models within oxalamide compound libraries. Its intermediate lipophilicity and absence of ionizable groups beyond the amide functionalities make it particularly suitable as a neutral marker in high-throughput physicochemical profiling workflows.

Synthetic Intermediate for Diversification Chemistry

The 3-chloro-4-methylphenyl group provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro position [1]. This enables late-stage diversification of the scaffold without altering the pharmacophoric diphenylpropyl moiety. The compound's availability in documented purity (≥90%) with batch-specific analytical data [2] supports reproducible derivatization chemistry for library synthesis.

Procurement for Academic Screening Consortia: Economic and Logistical Advantages

For academic screening centers and compound management facilities, the target compound offers a favorable balance of structural complexity and cost. Its molecular weight (406.9 Da) is lower than many trisubstituted oxalamide analogs [1], correlating with reduced synthesis cost per gram. Multiple suppliers list the compound with transparent purity and pricing (e.g., Life Chemicals at $63/5 µmol), enabling budget-constrained academic laboratories to access a structurally distinctive oxalamide for pilot screening without compromising on documentation standards.

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